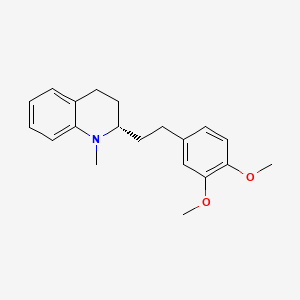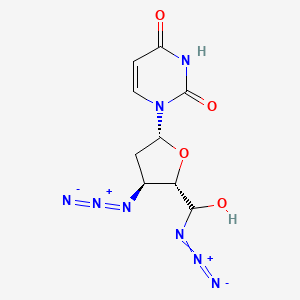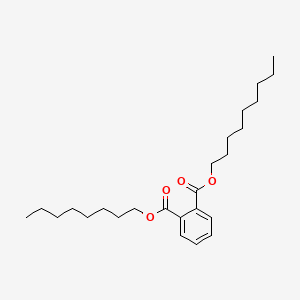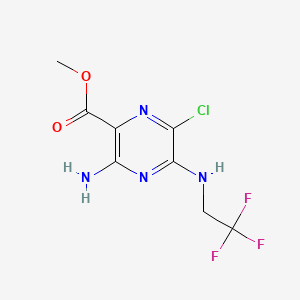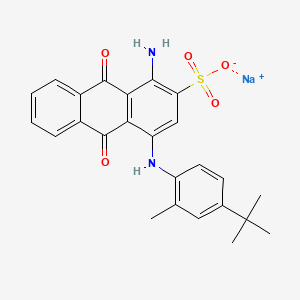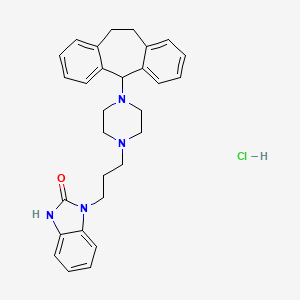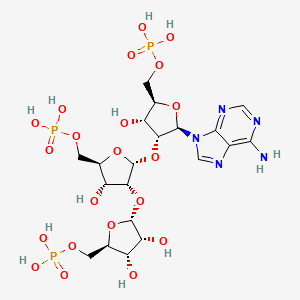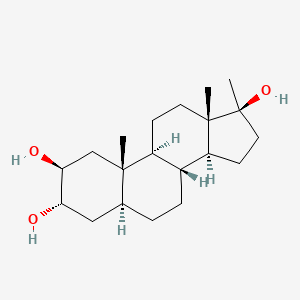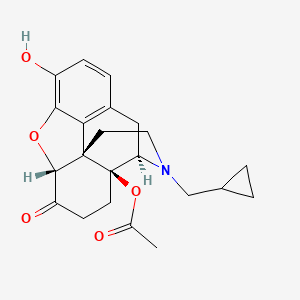
Naltrexone 14-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naltrexone 14-acetate is a derivative of naltrexone, a well-known opioid antagonist used primarily in the treatment of alcohol and opioid dependence. This compound retains the core structure of naltrexone but includes an acetate group at the 14th position, potentially altering its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone 14-acetate typically involves the acetylation of naltrexone. The process begins with naltrexone, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 14th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization or chromatography to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Naltrexone 14-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the original naltrexone or other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naltrexone 14-acetate has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacological properties.
Biology: Investigated for its potential effects on opioid receptors and related pathways.
Medicine: Explored for its therapeutic potential in treating addiction and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Naltrexone 14-acetate exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By blocking these receptors, it prevents the euphoric and addictive effects of opioids. The acetate group at the 14th position may influence the compound’s binding affinity and duration of action, potentially offering advantages over naltrexone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: The parent compound, widely used in addiction treatment.
Naloxone: Another opioid antagonist used for emergency treatment of opioid overdose.
Nalmefene: Similar to naltrexone but with a longer half-life.
Uniqueness
Naltrexone 14-acetate is unique due to the presence of the acetate group at the 14th position, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other opioid antagonists.
Eigenschaften
CAS-Nummer |
121962-99-0 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)28-22-7-6-16(26)20-21(22)8-9-23(11-13-2-3-13)17(22)10-14-4-5-15(25)19(27-20)18(14)21/h4-5,13,17,20,25H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
KNZUMVWQRHFBQF-KDXIVRHGSA-N |
Isomerische SMILES |
CC(=O)O[C@@]12CCC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Kanonische SMILES |
CC(=O)OC12CCC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




